![molecular formula C18H22N4O4 B2394318 N1-(3-acetamidophenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide CAS No. 941975-93-5](/img/structure/B2394318.png)
N1-(3-acetamidophenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide
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Description
N1-(3-acetamidophenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide, also known as ADOX, is a chemical compound that has gained significant attention in scientific research. This compound is a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH), which plays a crucial role in regulating the levels of S-adenosylmethionine (SAM) in cells. SAM is an essential molecule involved in various biochemical processes, including DNA methylation, protein synthesis, and neurotransmitter metabolism. The inhibition of SAHH by ADOX leads to the accumulation of SAH, which, in turn, inhibits the activity of SAM-dependent enzymes.
Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds structurally related to N1-(3-acetamidophenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide involves the synthesis and exploration of their chemical properties. One study detailed the easy photochemical preparation of 2-dimethylaminophenylfurans, pyrroles, and thiophenes, indicating the versatility of related compounds in synthesizing heterocyclic compounds through photolysis processes (Guizzardi, Mella, Fagnoni, & Albini, 2000). This research highlights the potential of such compounds in the development of various heterocyclic frameworks essential in pharmaceutical chemistry.
Biological Activity and Potential Applications
Compounds with a similar structure have shown diverse biological activities. For instance, derivatives like 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as broad-spectrum antifungal agents, showcasing significant in vitro activity against fungi such as Candida and Aspergillus species. This suggests a potential pathway for developing new antifungal treatments based on structural analogs of N1-(3-acetamidophenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide (Bardiot et al., 2015).
Anticancer and Anti-inflammatory Potential
Further, synthetic efforts toward compounds in this class have led to discoveries in anticancer and anti-inflammatory applications. Research on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide derivatives has shown promising anticancer activities, with in silico modeling targeting the VEGFr receptor. This points to the potential utility of N1-(3-acetamidophenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide and its analogs in designing anticancer drugs (Sharma et al., 2018). Additionally, synthesized 2-(substituted phenoxy) acetamide derivatives have been evaluated for their anticancer, anti-inflammatory, and analgesic activities, further highlighting the therapeutic potential of such compounds (Rani et al., 2014).
properties
IUPAC Name |
N'-(3-acetamidophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-12(23)20-13-6-4-7-14(10-13)21-18(25)17(24)19-11-15(22(2)3)16-8-5-9-26-16/h4-10,15H,11H2,1-3H3,(H,19,24)(H,20,23)(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJOSORXFSVHBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-acetamidophenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide |
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